The synthesis of BLZ-945 involves several steps that typically include the formation of the benzothiazole moiety, the introduction of the hydroxycyclohexyl group, and subsequent modifications to achieve the final structure. While specific synthetic routes are proprietary or not widely published, the general approach would involve:
Technical details regarding reaction conditions, catalysts, and yields are often proprietary but can be inferred from similar synthetic methodologies in medicinal chemistry.
BLZ-945 undergoes various chemical reactions primarily related to its interactions with biological systems. Key reactions include:
These reactions are critical for understanding how BLZ-945 exerts its pharmacological effects.
BLZ-945 acts by selectively inhibiting CSF-1R signaling pathways. The mechanism involves:
BLZ-945 exhibits several notable physical and chemical properties:
Property | Data |
---|---|
Appearance | Pale yellow solid |
Solubility | Soluble in DMSO (>19.9 mg/mL) |
Storage Conditions | +4°C |
Purity | >95% |
These properties are essential for its handling in laboratory settings and for formulating it for potential therapeutic applications .
BLZ-945 has significant potential in various scientific fields:
CAS No.: 565434-85-7
CAS No.: 1374040-24-0
CAS No.: 943001-56-7
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 84752-96-5